![molecular formula C7H7ClN2 B7856194 1-Chloro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7856194.png)
1-Chloro-1H-pyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1H-pyrrolo[1,2-a]pyrazine is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 1-Chloro-1H-pyrrolo[1,2-a]pyrazine can be achieved through several methods. One common approach involves a one-pot three-component coupling reaction. This method uses a pyrrole derivative, an amine, and trialkylphosphite, catalyzed by scandium triflate (Sc(OTf)3), under environment-friendly conditions . The reaction proceeds through a domino process that includes the chemoselective Kabachnik–Fields reaction and intramolecular cyclodehydration, forming multiple bonds (two C–N and one C–P) to construct highly functionalized pyrazines .
Chemical Reactions Analysis
1-Chloro-1H-pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the pyrazine ring, leading to the formation of dihydropyrrolo derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1H-pyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Chloro-1H-pyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . Its anti-inflammatory and antitumor effects are linked to the inhibition of specific signaling pathways and kinases involved in inflammation and cell proliferation .
Comparison with Similar Compounds
1-Chloro-1H-pyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:
5H-pyrrolo[2,3-b]pyrazine: This compound shows more activity on kinase inhibition compared to this compound.
Pyrrolo[1,2-a]pyrazine derivatives: These derivatives exhibit a range of biological activities, including antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-chloro-1,2-dihydropyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5,7,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDJJSUDJGSLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CNC(C2=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B7856115.png)
![(1R,5R)-3-Cbz-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B7856122.png)
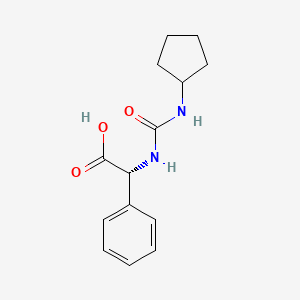
![(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B7856147.png)
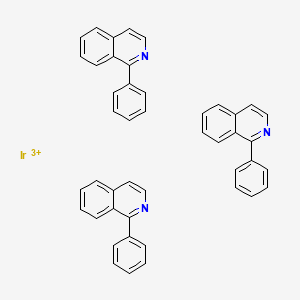
![(2R)-2-[(1R)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B7856151.png)
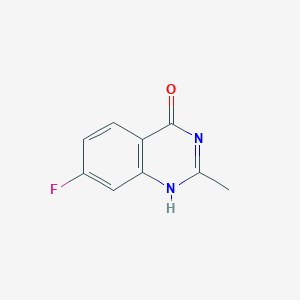
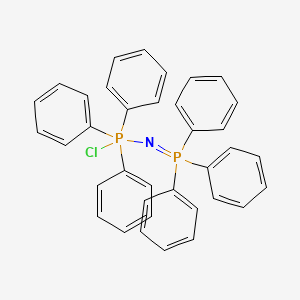
![(5S,6R)-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-((S)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B7856160.png)
![2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-3H-purin-6-one](/img/structure/B7856163.png)
![[(10'R,13'S)-10',13'-dimethyl-7'-oxospiro[1,3-dioxolane-2,17'-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3'-yl] acetate](/img/structure/B7856168.png)
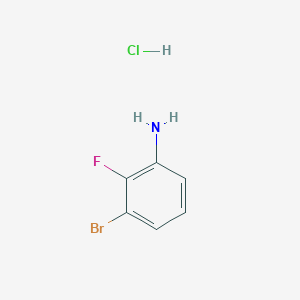
![3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B7856197.png)
![2-hydroxy-1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one](/img/structure/B7856200.png)
